molecular formula C10H12N2O5 B1408812 tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate CAS No. 1706436-34-1

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate

Cat. No.: B1408812
CAS No.: 1706436-34-1
M. Wt: 240.21 g/mol
InChI Key: DBTYBWOAVHSVOL-UHFFFAOYSA-N
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Description

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position, an oxo group at the 2-position, and a tert-butyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

    Nitration: The starting material, 2-oxopyridine-1(2H)-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amino or hydroxyl groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 5-amino-2-oxopyridine-1(2H)-carboxylate.

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 5-nitro-2-oxopyridine-1(2H)-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitro and oxo groups on biological activity. It may also be employed in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxo group may participate in hydrogen bonding and other interactions with target molecules. The compound’s effects are mediated through its interactions with enzymes, receptors, or other molecular targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    tert-Butyl 5-nitro-2-oxopyridine-3-carboxylate: Similar structure but with the nitro group at the 3-position.

    tert-Butyl 5-amino-2-oxopyridine-1(2H)-carboxylate: Similar structure but with an amino group instead of a nitro group.

    tert-Butyl 5-nitro-2-oxoquinoline-1(2H)-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness: tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is unique due to the specific positioning of the nitro and oxo groups on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate (CAS No. 1706436-34-1) is a pyridine derivative characterized by a nitro group at the 5-position and an oxo group at the 2-position, along with a tert-butyl ester group at the carboxylate position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H12N2O5
  • Molecular Weight : 240.21 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

The biological activity of this compound is largely attributed to its structural features:

  • Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines.
  • Oxo Group : The oxo group may participate in hydrogen bonding with biological targets, influencing enzyme activity and receptor interactions.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Initial studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, particularly through its interaction with specific cellular pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Evaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial strains such as E. coli and S. aureus.
Investigate anti-inflammatory effectsShowed reduction in cytokine release in murine models of inflammation.
Assess anticancer activityInduced apoptosis in various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modification that can enhance its biological activity:

  • Substitution Patterns : Variations in substituents on the pyridine ring have been linked to changes in potency against specific targets.
  • Ester Variants : Different alkyl groups attached to the carboxylic acid moiety can influence solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Nitration : The starting material, 2-oxopyridine-1(2H)-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
    C6H4NO3+H2SO4C6H4NO3++HSO4\text{C}_6\text{H}_4\text{NO}_3+\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_4\text{NO}_3^++\text{HSO}_4^-
  • Esterification : The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}

Industrial Production

In an industrial context, continuous flow processes are often employed to enhance yield and purity, utilizing automated reactors for precise control over reaction conditions.

Properties

IUPAC Name

tert-butyl 5-nitro-2-oxopyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-10(2,3)17-9(14)11-6-7(12(15)16)4-5-8(11)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTYBWOAVHSVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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